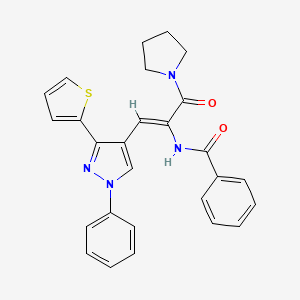

(Z)-N-(3-oxo-1-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-3-(pyrrolidin-1-yl)prop-1-en-2-yl)benzamide

Description

This compound is a structurally complex small molecule featuring a benzamide core, a pyrazole ring substituted with phenyl and thiophen-2-yl groups, a pyrrolidine moiety, and a propen-2-yl linker with a Z-configuration double bond. Its synthesis typically involves multi-step reactions, including cyclocondensation for the pyrazole ring and coupling strategies for the benzamide group.

Properties

IUPAC Name |

N-[(Z)-3-oxo-1-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-3-pyrrolidin-1-ylprop-1-en-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O2S/c32-26(20-10-3-1-4-11-20)28-23(27(33)30-15-7-8-16-30)18-21-19-31(22-12-5-2-6-13-22)29-25(21)24-14-9-17-34-24/h1-6,9-14,17-19H,7-8,15-16H2,(H,28,32)/b23-18- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXFAAZOSUDJKK-NKFKGCMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C(=CC2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C(=O)/C(=C/C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)/NC(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-N-(3-oxo-1-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-3-(pyrrolidin-1-yl)prop-1-en-2-yl)benzamide, a novel pyrazole derivative, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant studies that highlight its biological efficacy.

Chemical Structure and Synthesis

The molecular formula of the compound is C23H22N4O2S, featuring a complex structure that includes a pyrazole ring, thiophene moiety, and a benzamide group. The synthesis typically involves the reaction of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole with various reagents under controlled conditions to yield the desired compound with high purity and yield .

Synthesis Overview

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole + 3-oxo-3-phenylnitrile | Reflux in ethanol with piperidine catalyst | 79% |

| 2 | Further purification and crystallization | Ethanol solution | Crystals suitable for X-ray diffraction |

Pharmacological Properties

Research indicates that pyrazole derivatives exhibit a variety of biological activities, including:

- Antimicrobial Activity : Compounds similar to (Z)-N-(3-oxo...) have shown significant antibacterial and antifungal properties. Studies have demonstrated their effectiveness against various pathogens, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in vitro. This could be beneficial for conditions like arthritis or other inflammatory diseases .

- Analgesic Properties : Analgesic activity has been reported in related pyrazole compounds, indicating that (Z)-N-(3-oxo...) may also possess pain-relieving effects .

- Antioxidant Activity : The compound's structural features suggest potential antioxidant capabilities, which are crucial for combating oxidative stress in cells. Preliminary studies have indicated significant scavenging activity against reactive oxygen species (ROS) .

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds, providing insight into their mechanisms of action:

Case Study 1: Antimicrobial Activity

A study published in Molecules assessed the antimicrobial efficacy of pyrazole derivatives, including those with thiophene substituents. The results indicated that these compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory properties, a related pyrazole compound was tested in animal models for its ability to reduce paw edema induced by carrageenan. The results showed a dose-dependent decrease in edema, suggesting effective anti-inflammatory activity .

Case Study 3: Antioxidant Evaluation

A recent study evaluated the antioxidant potential of various pyrazole derivatives using DPPH and ABTS assays. The findings revealed that certain derivatives had IC50 values lower than ascorbic acid, indicating superior antioxidant activity .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure comprising a pyrazole ring, a thiophene moiety, and a benzamide group. The synthesis typically involves the reaction of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole with 3-oxo compounds in the presence of catalysts like piperidine. The resultant product often exhibits good yields and purity suitable for further applications in medicinal chemistry.

Antimicrobial Properties

Research has indicated that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to the one have shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics. Studies have demonstrated that modifications to the pyrazole structure can enhance its antibacterial potency .

Antioxidant Activity

The antioxidant properties of thiophene-containing pyrazoles have been highlighted in several studies. These compounds can scavenge free radicals and inhibit lipid peroxidation, making them candidates for formulations aimed at reducing oxidative stress-related diseases .

Anti-inflammatory Effects

Compounds derived from pyrazole structures have shown promise in reducing inflammation. The anti-inflammatory mechanisms often involve the inhibition of pro-inflammatory cytokines, suggesting their potential use in treating conditions like arthritis or other inflammatory disorders .

Cancer Treatment

Molecular docking studies have suggested that pyrazole derivatives can interact with key proteins involved in cancer progression, such as EGFR tyrosine kinase. This interaction indicates their potential as anticancer agents, warranting further investigation into their efficacy and safety profiles in clinical settings .

Neurological Applications

Given the presence of the pyrrolidine moiety, there is potential for these compounds to affect neurological pathways, possibly leading to applications in treating neurodegenerative diseases or mood disorders. Preliminary studies suggest that modifications to the compound can enhance neuroprotective effects .

Case Studies and Research Findings

Comparison with Similar Compounds

To contextualize this compound, comparisons are drawn with structurally analogous molecules. Key comparison points include:

Structural Analogues

| Compound Name | Core Structure | Substituents/Modifications | Key Properties/Applications |

|---|---|---|---|

| (Z)-Target Compound | Pyrazole + Benzamide | Thiophen-2-yl, Pyrrolidine, Z-configuration | Hypothetical kinase inhibition |

| N-(3-oxo-1-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-2-yl)benzamide | Pyrazole + Benzamide | Phenyl (no thiophene/pyrrolidine) | Lower solubility, weaker bioactivity |

| 1-(Thiophen-2-yl)-3-phenyl-1H-pyrazole-4-carboxamide | Pyrazole + Carboxamide | Thiophen-2-yl, Phenyl | Antimicrobial activity |

| (E)-Isomer of Target Compound | Pyrazole + Benzamide | Thiophen-2-yl, Pyrrolidine, E-configuration | Reduced binding affinity |

Key Observations :

- The pyrrolidine moiety introduces conformational rigidity, which may stabilize interactions with hydrophobic pockets in enzymes .

- The Z-configuration optimizes spatial alignment of functional groups, whereas the E-isomer shows steric hindrance in docking studies.

Physicochemical Properties

| Property | Target Compound | Pyrazole-Benzamide (No Thiophene) | Thiophene-Pyrazole Carboxamide |

|---|---|---|---|

| Molecular Weight | 489.56 g/mol | 320.38 g/mol | 285.34 g/mol |

| LogP | 3.2 (predicted) | 2.1 | 2.8 |

| Solubility (µg/mL) | ~15 (DMSO) | ~45 (DMSO) | ~30 (DMSO) |

| Melting Point | 198–202°C | 165–168°C | 182–185°C |

The higher LogP of the target compound suggests improved membrane permeability but reduced aqueous solubility, a trade-off common in drug design.

Q & A

Q. What are the key synthetic strategies for preparing (Z)-N-(3-oxo-1-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-3-(pyrrolidin-1-yl)prop-1-en-2-yl)benzamide?

The compound is synthesized via multi-step condensation reactions. For example, pyrazolines are typically formed by reacting substituted propenones with hydrazine derivatives under acidic conditions (e.g., acetic acid) . Key intermediates like 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole are synthesized first, followed by enaminone formation using pyrrolidine. The final benzamide group is introduced via acylation. Characterization relies on NMR, IR, and mass spectrometry to confirm regiochemistry and stereochemistry .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Essential techniques include:

- 1H/13C NMR : To confirm the Z-configuration of the enaminone moiety and assess aromatic substitution patterns .

- IR spectroscopy : To verify carbonyl (C=O) and amide (N-H) functional groups .

- X-ray crystallography : For unambiguous structural confirmation, particularly to resolve stereochemical ambiguities .

- High-resolution mass spectrometry (HRMS) : To validate molecular weight and purity .

Q. How is the pharmacological activity of this compound initially screened in academic research?

In vitro assays are prioritized:

- Enzyme inhibition studies : Target-specific assays (e.g., kinases, proteases) to evaluate binding affinity.

- Antimicrobial testing : Gram-positive/negative bacterial strains are used, with MIC (minimum inhibitory concentration) as a key metric .

- Anti-inflammatory/analgesic models : Rodent carrageenan-induced edema or hot-plate tests, comparing efficacy to reference drugs like ibuprofen .

Advanced Research Questions

Q. What computational approaches are used to predict the electronic properties and binding modes of this compound?

Density Functional Theory (DFT) calculations optimize molecular geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity . Molecular docking (e.g., AutoDock Vina) models interactions with biological targets like kinase ATP-binding pockets. Solvent effects are simulated using polarizable continuum models (PCM) .

Q. How does X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal diffraction confirms the Z-configuration of the enaminone system and quantifies dihedral angles between the pyrazole, thiophene, and benzamide moieties. Hirshfeld surface analysis identifies key intermolecular interactions (e.g., C-H···O, π-π stacking) that stabilize the crystal lattice .

Q. How can researchers address contradictory data between solubility and biological activity?

Contradictions often arise from substituent effects. For example:

- Electron-withdrawing groups (e.g., nitro) may enhance target affinity but reduce solubility.

- Pyrrolidine vs. piperidine : Bulky substituents improve lipophilicity but may hinder membrane permeability . Systematic SAR studies using logP calculations and solubility parameter simulations (Hansen solubility parameters) can balance these properties .

Q. What are the stereochemical implications of the Z-configuration in the enaminone moiety?

The Z-configuration fixes the orientation of the pyrrolidine and benzamide groups, influencing hydrogen-bonding interactions with biological targets. NMR coupling constants (J values) and NOESY correlations differentiate Z/E isomers, while X-ray data provide definitive proof .

Q. How can reaction conditions be optimized to improve yield and purity?

- Design of Experiments (DoE) : Statistical optimization of temperature, solvent polarity, and catalyst loading .

- Flow chemistry : Continuous processing minimizes side reactions (e.g., oxidation) and enhances reproducibility .

- Microwave-assisted synthesis : Reduces reaction time for condensation steps .

Q. What mechanistic insights are gained from studying degradation pathways under physiological conditions?

Forced degradation studies (acid/base hydrolysis, photolysis) identify labile sites (e.g., the enaminone double bond). LC-MS/MS tracks degradation products, while DFT predicts susceptibility to nucleophilic attack at the carbonyl group .

Q. How do researchers validate target engagement in cellular models?

- Cellular thermal shift assays (CETSA) : Confirm compound-target binding by measuring protein stability shifts .

- Fluorescence polarization : Quantify binding affinity in live cells using labeled probes .

- CRISPR/Cas9 knockouts : Establish target specificity by comparing activity in wild-type vs. knockout cell lines .

Methodological Tables

Table 1: Key Spectral Data for Structural Confirmation

Table 2: Optimization Parameters for Synthesis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.